(5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone
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Overview
Description
(5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C14H11BrO3 It is a derivative of methanone, featuring both bromine and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The bromine atom can also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-hydroxyphenyl)(4-chlorophenyl)methanone
- (5-Bromo-2-hydroxyphenyl)(4-fluorophenyl)methanone
- (5-Bromo-2-hydroxyphenyl)(4-nitrophenyl)methanone
Uniqueness
(5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
5445-83-0 |
---|---|
Molecular Formula |
C14H11BrO3 |
Molecular Weight |
307.14 g/mol |
IUPAC Name |
(5-bromo-2-hydroxyphenyl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H11BrO3/c1-18-11-5-2-9(3-6-11)14(17)12-8-10(15)4-7-13(12)16/h2-8,16H,1H3 |
InChI Key |
WSXPBMMNRDNDFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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